molecular formula C25H42N8O7 B568386 acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide CAS No. 117961-23-6

acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

Cat. No. B568386
CAS RN: 117961-23-6
M. Wt: 566.66
InChI Key: MBSRKKXVZCDQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide is a useful research compound. Its molecular formula is C25H42N8O7 and its molecular weight is 566.66. The purity is usually 95%.
BenchChem offers high-quality acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fibrinolytic Enzyme Activity Determination

This compound has been used as a substrate to determine the amidolytic activity of fibrinolytic enzymes. For example, it has been utilized to measure the activity of the fibrinolytic enzyme from Bacillus subtilis DC33 .

Earthworm Enzyme Activity Analysis

It has also been employed as a substrate to assess the activity of fibrinolytic enzymes from the earthworm Eisenia fetida .

Mechanism of Action

Target of Action

The primary target of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt is the fibrinolytic enzyme . This enzyme plays a crucial role in the breakdown of fibrin, a protein involved in blood clotting.

Mode of Action

DL-Val-Leu-Arg p-Nitroanilide Acetate Salt acts as a substrate for the fibrinolytic enzyme . The compound interacts with the enzyme, leading to its cleavage and the release of p-nitroaniline. This interaction and subsequent cleavage can be measured to determine the activity of the fibrinolytic enzyme.

Biochemical Pathways

The action of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt primarily affects the fibrinolysis pathway . Fibrinolysis is the process that prevents blood clots from growing and becoming problematic. This pathway is essential for maintaining the balance between clot formation and clot dissolution, which is crucial for normal blood flow.

Pharmacokinetics

It is known to be soluble in water , which suggests that it could be well-absorbed in the body. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would need to be studied further to fully understand its bioavailability and pharmacokinetics.

Result of Action

The action of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt results in the measurement of the activity of the fibrinolytic enzyme . By acting as a substrate for this enzyme, it allows for the quantification of enzyme activity, which is crucial in research related to blood clotting disorders.

Action Environment

The efficacy and stability of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt can be influenced by various environmental factors. For instance, the compound should be stored at -20°C to maintain its stability Additionally, the pH and ionic strength of the solution it is in can affect its interaction with the fibrinolytic enzyme

properties

IUPAC Name

acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSRKKXVZCDQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657579
Record name Acetic acid--valylleucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Val-Leu-Arg p-Nitroanilide Acetate Salt

CAS RN

117961-23-6
Record name Acetic acid--valylleucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Val-Leu-Arg p-Nitroanilide acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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